molecular formula C15H13N3O B2357781 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile CAS No. 338966-41-9

4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile

Cat. No. B2357781
CAS RN: 338966-41-9
M. Wt: 251.289
InChI Key: DJRADRLIZYMDOV-UHFFFAOYSA-N
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Description

4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile, also known as HPMC, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. HPMC is a member of the dihydropyridine family of compounds and is synthesized through a multistep process.

Scientific Research Applications

Synthesis and Structural Analysis

  • Researchers have explored the synthesis of N-unsubstituted and N-methyl derivatives of 4-aryl-2,6-dimethyl-1,2-dihydropyridine-3,5-dicarbonitriles, which includes compounds similar to 4-(2-Hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile. These compounds were synthesized through the reduction of their corresponding N-oxides by sodium borohydride (Zandersons et al., 1987).
  • Studies have also been conducted on the crystal structures of similar dihydropyridine derivatives, providing insights into their molecular configuration and potential interactions in biological systems (Jasinski et al., 2013).

Physicochemical Properties

  • Research on the physical properties of dihydropyridine derivatives has been conducted. This includes studies on the density, sound speed, and viscosity of these compounds in solvents like dimethyl sulfoxide at different temperatures, offering valuable data on their solute-solvent interactions (Baluja & Talaviya, 2016).

Electrochemical Behavior

  • The electrochemical behavior of unsymmetrical dihydropyridine derivatives has been explored, revealing their reduction and oxidation processes in various mediums. This research provides insights into the reactivity and potential applications of these compounds in chemical synthesis (David et al., 1995).

Molecular Docking and Potential Biological Activity

  • Molecular docking studies have been performed on dihydropyridine derivatives, suggesting their potential as bioactive molecules. These studies help in understanding the binding modes and interactions of these compounds with biological targets (Abdella et al., 2019).

Applications in Organic Synthesis

  • Dihydropyridine derivatives have been synthesized and studied for their potential application in organic synthesis, exploring the versatility and reactivity of these compounds (Zhuo, 2012).

properties

IUPAC Name

4-(2-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-9-12(7-16)15(13(8-17)10(2)18-9)11-5-3-4-6-14(11)19/h3-6,15,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJRADRLIZYMDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=CC=C2O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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